molecular formula C18H20N3NaO6S2 B1485388 Amino Nimesulide NAC Adduct Sodium Salt CAS No. 1798888-56-8

Amino Nimesulide NAC Adduct Sodium Salt

Cat. No. B1485388
CAS RN: 1798888-56-8
M. Wt: 461.5 g/mol
InChI Key: CTVHOVWCZWAWTK-RSAXXLAASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Amino Nimesulide NAC Adduct Sodium Salt is a chemical compound with the molecular formula C18H20N3NaO6S2 and a molecular weight of 461.49 . It is categorized under Carcinogens . This compound is an impurity of Nimesulide, which is a selective COX-2 inhibitor .


Molecular Structure Analysis

The molecular structure of Amino Nimesulide NAC Adduct Sodium Salt is represented by the formula C18H20N3NaO6S2 . This indicates that the compound is composed of 18 carbon atoms, 20 hydrogen atoms, 3 nitrogen atoms, 1 sodium atom, 6 oxygen atoms, and 2 sulfur atoms.


Physical And Chemical Properties Analysis

Amino Nimesulide NAC Adduct Sodium Salt is a light pink solid . It is soluble in DMSO and Methanol . The melting point of the compound is between 141-150°C .

Mechanism of Action

While specific information about the mechanism of action of Amino Nimesulide NAC Adduct Sodium Salt is not available, it’s known that Nimesulide, the parent compound, works by inhibiting COX-2 mediated prostaglandins, free radicals, proteolytic enzymes, and histamine .

Safety and Hazards

As a research chemical, Amino Nimesulide NAC Adduct Sodium Salt should be handled with care. It’s important to follow all safety guidelines when working with this compound. Detailed safety information should be available in the compound’s Safety Data Sheet .

properties

IUPAC Name

sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S2.Na/c1-11(22)20-15(18(23)24)10-28-17-9-14(21-29(2,25)26)16(8-13(17)19)27-12-6-4-3-5-7-12;/h3-9,15,21H,10,19H2,1-2H3,(H,20,22)(H,23,24);/q;+1/p-1/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVHOVWCZWAWTK-RSAXXLAASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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